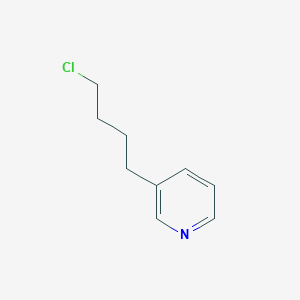

4-(3-Pyridinyl)butyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorobutyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJKBBGLSMESRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reactivity Profile of 4 3 Pyridinyl Butyl Chloride

Nucleophilic Substitution Reactions Involving the Butyl Chloride Moiety

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. imgroupofresearchers.comgacariyalur.ac.in In the case of 4-(3-Pyridinyl)butyl chloride, a primary alkyl halide, the SN2 mechanism is generally favored over the SN1 mechanism. imgroupofresearchers.comfirsthope.co.inchemicalnote.com

SN2 Reactions: These reactions proceed in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. gacariyalur.ac.inchemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. firsthope.co.inchemicalnote.com A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the carbon center, often referred to as a Walden inversion. imgroupofresearchers.comfirsthope.co.in

SN1 Reactions: In contrast, the SN1 mechanism is a two-step process. firsthope.co.inchemicalnote.com The first and rate-determining step is the slow ionization of the alkyl halide to form a carbocation intermediate. chemicalnote.compharmaguideline.com The second step involves a rapid attack of the nucleophile on the planar carbocation. firsthope.co.inchemicalnote.com This can occur from either face, often leading to a mixture of enantiomers, a process known as racemization. firsthope.co.in The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, following first-order kinetics. firsthope.co.inpharmaguideline.com Primary alkyl halides like this compound are generally poor substrates for SN1 reactions due to the instability of the resulting primary carbocation. libretexts.org

| Reaction Type | Key Features | Kinetics | Stereochemistry |

| SN1 | Two-step mechanism, carbocation intermediate. firsthope.co.inchemicalnote.com | First-order: Rate = k[Alkyl Halide]. firsthope.co.inpharmaguideline.com | Racemization. firsthope.co.in |

| SN2 | Single-step (concerted) mechanism. gacariyalur.ac.inchemicalnote.com | Second-order: Rate = k[Alkyl Halide][Nucleophile]. firsthope.co.inchemicalnote.com | Inversion of configuration. imgroupofresearchers.comfirsthope.co.in |

The 3-pyridinyl group, while not directly attached to the reaction center, exerts a significant electronic influence on the reactivity of the butyl chloride moiety. The pyridine (B92270) ring is an electron-withdrawing group due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack at the 2 and 4 positions. uoanbar.edu.iqwikipedia.org

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons and can be protonated or alkylated. uoanbar.edu.iqwikipedia.org This can create a positive charge on the ring, further enhancing its electron-withdrawing nature. wikipedia.org This inductive effect can influence the polarity of the C-Cl bond in the butyl chain, potentially affecting the rate of nucleophilic substitution.

Catalytic Activation: Pyridine itself can act as a catalyst in certain reactions, such as dehalogenations and acylations. wikipedia.org In the context of reactions involving thionyl chloride and alcohols to form alkyl halides, pyridine can alter the reaction mechanism from SNi (internal nucleophilic substitution) to SN2, leading to an inversion of configuration. masterorganicchemistry.com

Solvent Effects: The choice of solvent can significantly impact the rate and mechanism of nucleophilic substitution reactions.

Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate in SN1 reactions and can also solvate the leaving group. libretexts.org

Polar aprotic solvents (e.g., acetone, acetonitrile (B52724), DMSO) are also polar but lack acidic protons. iitk.ac.in They are good at solvating cations but less effective at solvating anions. This can increase the nucleophilicity of anionic nucleophiles, favoring SN2 reactions. iitk.ac.inmugberiagangadharmahavidyalaya.ac.in Studies have shown that the rate of quaternization of pyridyl compounds can be optimized by the choice of solvent, with acetonitrile being effective. researchgate.net The polarity of the solvent can influence reaction rates by orders of magnitude. chemrxiv.orgnih.gov

Elimination Reactions and Competing Reaction Pathways

Elimination reactions are common side reactions that compete with nucleophilic substitution. stackexchange.com These reactions involve the removal of a hydrogen and a leaving group from adjacent carbon atoms to form a double bond. youtube.com

E2 Reactions: The E2 mechanism is a single-step, concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.inlibretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in E2 reactions are regioselective, often favoring the formation of the more substituted (more stable) alkene, a principle known as Zaitsev's rule. iitk.ac.inlibretexts.org They are also stereoselective, typically proceeding through an anti-periplanar arrangement of the proton and the leaving group, which preferentially forms trans-double bonds. iitk.ac.inamazonaws.com

E1 Reactions: The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. amazonaws.comlibretexts.org In the second step, a weak base removes a proton from a carbon adjacent to the positively charged carbon to form a double bond. libretexts.orglibretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate. libretexts.orgamazonaws.com Like E2 reactions, E1 reactions also tend to follow Zaitsev's rule, producing the more substituted alkene. libretexts.org

| Reaction Type | Key Features | Kinetics | Regiochemistry | Stereochemistry |

| E1 | Two-step mechanism, carbocation intermediate. amazonaws.comlibretexts.org | First-order: Rate = k[Substrate]. libretexts.orgamazonaws.com | Zaitsev's Rule (favors more substituted alkene). libretexts.org | Not stereospecific. |

| E2 | Single-step (concerted) mechanism. iitk.ac.inlibretexts.org | Second-order: Rate = k[Substrate][Base]. iitk.ac.in | Zaitsev's Rule (favors more substituted alkene). iitk.ac.inlibretexts.org | Stereoselective (anti-periplanar). iitk.ac.inamazonaws.com |

The competition between substitution and elimination pathways is influenced by several factors:

Structure of the Alkyl Halide: Primary alkyl halides like this compound generally favor SN2 reactions. libretexts.org Tertiary halides, which form stable carbocations, are more prone to E1 and SN1 reactions, and due to steric hindrance, are also susceptible to E2 reactions. libretexts.org

Nature of the Nucleophile/Base: Strong, non-bulky bases favor SN2 reactions. Strong, sterically hindered bases (e.g., tert-butoxide) favor E2 elimination. libretexts.org Weak bases/nucleophiles favor SN1/E1 pathways, particularly with secondary and tertiary halides. libretexts.org

Solvent: Polar protic solvents can favor SN1/E1 reactions by stabilizing the carbocation intermediate. libretexts.org Polar aprotic solvents tend to favor SN2 reactions. iitk.ac.in

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored. masterorganicchemistry.com

Electrophilic and Radical Reactions of the Pyridinyl Ring and Butyl Chain

The reactivity of this compound is dictated by its two primary functional components: the electron-deficient pyridine ring and the flexible butyl chloride side chain. These components exhibit distinct behaviors in electrophilic and radical-mediated reactions.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is a challenging transformation. The nitrogen atom's high electronegativity significantly deactivates the ring towards electrophilic attack, making it much less reactive than benzene. wikipedia.org Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.org

For an unsubstituted pyridine, electrophilic attack, when it does occur, proceeds with a strong preference for the C-3 and C-5 positions (meta-directing). In the case of this compound, the ring is already substituted at the 3-position with a butyl group. The regiochemical outcome of a subsequent SEAr reaction is therefore determined by the interplay between the inherent directing effect of the ring nitrogen and the influence of the C-3 alkyl substituent.

Directing Effect of the Ring Nitrogen : Intrinsically favors substitution at positions C-3 and C-5. Since C-3 is occupied, this effect directs incoming electrophiles to C-5.

Directing Effect of the C-3 Alkyl Group : Alkyl groups are activating and ortho-, para-directors due to hyperconjugation and inductive effects. libretexts.org In this context, the butyl group at C-3 would direct incoming electrophiles to the ortho positions (C-2 and C-4) and the para position (C-6).

The combination of these opposing influences makes predicting the exact regioselectivity complex. However, the activating nature of the alkyl group can partially counteract the deactivating effect of the nitrogen, potentially enabling substitution at the ortho and para positions (C-2, C-4, C-6). The stability of the cationic Wheland intermediate formed during the reaction is a key determinant of the final product distribution, with transition states leading to more stable intermediates being favored. libretexts.orgacs.org

Table 1: Competing Directing Effects in Electrophilic Aromatic Substitution of a 3-Alkylpyridine

| Director | Type | Favored Positions |

|---|---|---|

| Pyridine Nitrogen | Deactivating, Meta-directing | C-3, C-5 |

| C-3 Alkyl Group | Activating, Ortho-, Para-directing | C-2, C-4, C-6 |

Radical reactions provide alternative pathways for the functionalization and decomposition of this compound, targeting both the pyridine ring and the alkyl halide chain.

Radical Derivatization: The pyridine ring can be functionalized via radical addition reactions, most notably the Minisci reaction. This process typically involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) pyridine ring. nih.gov The addition occurs with high regioselectivity at the C-2 and C-4 positions, which are ortho and para to the nitrogen atom. N-alkoxypyridinium salts have shown exceptionally high reactivity as radical traps, allowing for efficient radical chain reactions under neutral conditions. nih.gov For this compound, this would lead to substitution at the C-2, C-4, or C-6 positions.

Modern photoredox catalysis has also enabled the generation of pyridyl radicals from halopyridines, which can then participate in various C-C bond-forming reactions. nih.gov While this compound itself is not a halopyridine, this methodology highlights the accessibility of radical pathways for pyridine derivatization.

Radical Decomposition and Transformation: The butyl chloride moiety is susceptible to radical reactions. The carbon-chlorine bond can undergo homolytic cleavage to generate a butyl radical, or the chain can be transformed through a radical chain mechanism. Reductive dehalogenation, using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, is a classic example where the C-Cl bond is replaced by a C-H bond. libretexts.orgrsc.org The mechanism involves abstraction of the chlorine atom by a tin radical to generate a primary alkyl radical, which then abstracts a hydrogen atom from Bu₃SnH to propagate the chain. libretexts.org

Thermal decomposition can also proceed via radical pathways. The decomposition of organic compounds containing an oxygen atom, such as ethers, when catalyzed by hydrogen halides, is known to occur through molecular and homogeneous mechanisms where the basicity of the oxygen is a key factor. amelica.org By analogy, the decomposition of halide-containing compounds can be influenced by temperature, sometimes leading to the release of different gaseous products at different temperature ranges. gdut.edu.cn

Organometallic Cross-Coupling Applications Utilizing the Chloride Functionality

The chloride on the sp³-hybridized carbon of the butyl chain serves as an electrophilic handle for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Nickel and palladium complexes are the most prominent catalysts for these transformations, though they often operate through distinct mechanistic cycles.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for coupling reactions involving alkyl halides. oaepublish.comnih.gov These reactions, often termed cross-electrophile couplings, can join two different electrophiles under reducing conditions (e.g., using zinc or manganese powder). oaepublish.comorgsyn.org The mechanisms are complex and can involve multiple oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). oaepublish.comnih.gov

A widely accepted pathway for C(sp²)-C(sp³) coupling involves the sequential activation of the two electrophiles. nih.gov For instance, in a reaction between an aryl halide and an alkyl halide, a Ni(0) species may first undergo oxidative addition with the aryl halide to form an Ar-Ni(II)-X intermediate. This intermediate can then react with the alkyl halide. Alternatively, a Ni(I) complex can activate the alkyl halide through a halogen-atom abstraction process to generate an alkyl radical. nih.gov This radical can then combine with a Ni(II) species, followed by reductive elimination to form the C-C bond and regenerate a Ni(I) catalyst, which continues the cycle. The involvement of radical intermediates is a key feature that distinguishes many nickel-catalyzed couplings from their palladium counterparts. oaepublish.comnih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, traditionally proceed through a Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.netuwindsor.ca The cycle generally consists of three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (this compound) to form a square planar alkyl-Pd(II) complex. This step is often rate-limiting for alkyl chlorides due to the high C-Cl bond strength and can be slower than for aryl or vinyl chlorides. researchgate.netnih.gov

Transmetalation : The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.govuwindsor.ca

A significant challenge in using primary alkyl chlorides like this compound is the potential for β-hydride elimination from the alkyl-Pd(II) intermediate, which competes with transmetalation and leads to the formation of an alkene byproduct. The pyridine moiety can also coordinate to the palladium center, potentially influencing the catalyst's stability and reactivity. nih.govacs.org

Table 2: Comparison of General Catalytic Cycles for C(sp³)-Cl Cross-Coupling

| Step | Palladium-Catalyzed (Typical) | Nickel-Catalyzed (Representative) |

|---|---|---|

| Active Catalyst | Pd(0) | Ni(0), Ni(I) |

| Electrophile Activation | Oxidative Addition of R-Cl to Pd(0) → R-Pd(II)-Cl | Oxidative Addition to Ni(0) or Radical Abstraction by Ni(I) |

| Key Intermediates | Pd(0), Alkyl-Pd(II)-X | Ni(0), Ni(I), Ni(II), Ni(III), Alkyl Radicals |

| C-C Bond Formation | Reductive Elimination from R-Pd(II)-R' | Reductive Elimination from Ni(II) or Ni(III) |

| Key Challenges | Slow Oxidative Addition, β-Hydride Elimination | Control of Selectivity, Catalyst Inhibition |

The success of cross-coupling reactions with challenging substrates like this compound is highly dependent on the ligand coordinated to the metal center. Ligands play a critical role in stabilizing the catalyst, promoting the desired elementary steps (like oxidative addition), and suppressing side reactions.

Ligands for Nickel Catalysis: For nickel-catalyzed reductive cross-couplings, nitrogen-based ligands are predominantly used. oaepublish.com These include:

Bidentate Ligands : Derivatives of 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) are foundational. Sterically bulky groups, such as in 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), are often employed to modulate the catalyst's reactivity and stability. oaepublish.com

Tridentate Ligands : Terpyridine (terpy) and its derivatives are effective in many systems, providing a more rigid coordination environment that can influence selectivity. acs.org

Pyridine-based Ligands : Ligand scaffolds containing pyridine, such as pyridine-bis(oxazoline) (PyBOX) and pyridine-carboxamidine (PyCam), have been developed and show high efficacy, particularly for reactions involving substrates that can coordinate to the metal. orgsyn.orgnih.gov These ligands are useful for screening catalytic systems to match specific substrates. tcichemicals.com

Ligands for Palladium Catalysis: To overcome the challenges of slow oxidative addition and β-hydride elimination in Pd-catalyzed couplings of alkyl chlorides, bulky and electron-rich phosphine (B1218219) ligands are essential. mit.eduacs.org These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that is necessary for the oxidative addition step. Key classes include:

Dialkylbiarylphosphines : Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their steric bulk favors reductive elimination over β-hydride elimination and stabilizes the monoligated Pd(0) species that is believed to be the active catalyst. mit.eduacs.org

Other Bulky Phosphines : Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) also create the necessary steric environment to facilitate the coupling of unactivated and sterically hindered substrates. researchgate.net

In pyridyl systems, the ligand must effectively compete with the substrate's own nitrogen atom for coordination to the palladium center to prevent catalyst inhibition or the formation of off-cycle, unreactive species. acs.org Optimization often involves screening a library of ligands and adjusting reaction conditions such as temperature, base, and solvent to achieve high yields. acs.orgnih.gov

Table 3: Representative Ligands for Ni- and Pd-Catalyzed Cross-Coupling

| Catalyst | Ligand Class | Representative Ligand | Key Feature(s) |

|---|---|---|---|

| Nickel | Bidentate N-donor | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Steric bulk, stabilizes low-valent Ni |

| Nickel | Tridentate N-donor | Terpyridine (terpy) | Rigid coordination, controls selectivity |

| Palladium | Dialkylbiarylphosphine | XPhos | Bulky and electron-rich, promotes oxidative addition |

| Palladium | Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | High steric demand, prevents side reactions |

Advanced Spectroscopic and Crystallographic Investigations of 4 3 Pyridinyl Butyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Its application to 4-(3-Pyridinyl)butyl chloride and its derivatives allows for detailed investigation of their chemical structure, reaction kinetics, and solid-state properties.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation of Complex Intermediates and Reaction Products

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound derivatives and the intermediates formed during their synthesis. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlations between nuclei, which are crucial for piecing together the molecular puzzle.

For instance, in the synthesis of polysubstituted pyridines, which may involve intermediates structurally related to this compound, 2D NMR is essential. mdpi.com COSY spectra establish ¹H-¹H coupling networks, allowing for the identification of adjacent protons in the pyridine (B92270) ring and the butyl chain. HMQC and HMBC experiments then correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This detailed connectivity map confirms the substitution pattern on the pyridine ring and the integrity of the butyl chloride moiety.

In studies involving the synthesis of complex heterocyclic structures, such as those derived from 1,2,4-triazoles, COSY and HSQC (a variation of HMQC) are used to confirm the structure of intermediates. mdpi.com These techniques are vital for differentiating between potential isomers and confirming the successful formation of the desired product. The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, providing valuable information about the effects of different substituents on the pyridine ring and the butyl side chain. mdpi.com

Table 1: Representative 2D NMR Techniques and Their Applications

| Technique | Information Provided | Application in the Study of this compound Derivatives |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (¹H-¹H). | Identifies neighboring protons in the pyridine ring and the butyl chain, confirming their connectivity. |

| HMQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond). | Assigns specific carbon signals to their corresponding protons in the molecule. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbon atoms over two or three bonds (¹H-¹³C long-range). | Establishes the overall carbon skeleton and confirms the position of substituents on the pyridine ring and the butyl chain. |

Solid-State NMR for Conformational Analysis and Polymorphism

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state. taylorandfrancis.comnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide insights into molecular conformation, packing, and polymorphism. taylorandfrancis.com

For crystalline derivatives of this compound, ssNMR can be used to study their three-dimensional structure in the absence of a single crystal suitable for X-ray diffraction. By analyzing the chemical shift anisotropy and dipolar couplings, information about bond lengths, angles, and intermolecular interactions can be obtained. taylorandfrancis.com This is particularly useful for characterizing different polymorphic forms of a compound, which can have distinct physical properties.

Furthermore, ssNMR can probe molecular dynamics in the solid state, such as the rotation of methyl groups or the slower motions of the entire molecule. researchgate.net This information can be correlated with the material's bulk properties. While ssNMR spectra of solids are often broad, techniques like magic-angle spinning (MAS) can significantly improve resolution. taylorandfrancis.comnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and for gaining insights into their structure and fragmentation behavior.

Elucidation of Fragmentation Pathways for Mechanistic Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure and can provide valuable mechanistic insights. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and understand the bond cleavages that occur upon ionization.

For a compound like this compound, electron ionization (EI) would likely lead to the formation of a molecular ion, followed by fragmentation. Common fragmentation pathways could include the loss of a chlorine radical, cleavage of the butyl chain, and fragmentation of the pyridine ring. For instance, the fragmentation of 3-butylpyridine (B1328907) shows a characteristic pattern that can be used for its identification. nist.gov

In more complex derivatives, tandem mass spectrometry (MS/MS) can be used to further investigate fragmentation pathways. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique allows for a detailed mapping of the fragmentation cascade, which can be used to differentiate between isomers and to elucidate the structure of unknown compounds. nih.govwvu.edu The fragmentation patterns can also provide clues about the reaction mechanisms by which the compounds were formed. cas.cn

High-Resolution Mass Spectrometry and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). chromatographyonline.com This accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming its identity. For this compound and its derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.com

Isotopic labeling, where one or more atoms in a molecule are replaced with a heavier isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a chemical reaction or a metabolic pathway. nih.goveurisotop.com In the context of this compound, isotopic labeling could be used to elucidate reaction mechanisms. For example, by labeling the chlorine atom with ³⁷Cl, one could track its path during a substitution reaction. mdpi.com Similarly, labeling the pyridine nitrogen with ¹⁵N could provide insights into reactions involving this part of the molecule. chemrxiv.orgresearchgate.net The use of stable isotopes is a cornerstone in drug discovery and development for understanding the metabolic fate of compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational and bonding analysis of molecules such as this compound. These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its three-dimensional structure, bond strengths, and the nature of its constituent functional groups. While specific experimental spectra for this compound are not widely published, analysis of related pyridine-containing compounds provides a robust framework for understanding its expected spectroscopic features.

The vibrational spectrum of a pyridine derivative is dominated by the characteristic modes of the pyridine ring and the attached alkyl chloride chain. The pyridine ring gives rise to a series of well-defined bands. For instance, the ring breathing mode (ν₁) typically appears as a strong band in the Raman spectrum around 990-1000 cm⁻¹, while the trigonal ring breathing mode (ν₁₂) is observed near 1030 cm⁻¹. researchgate.netresearchgate.net The positions of these bands are sensitive to substitution and intermolecular interactions. Formation of a dative bond to the pyridine nitrogen, as in a pyridine-borane complex, can cause significant shifts in these vibrational frequencies, reflecting the change in electronic structure and bonding. nih.gov For example, in a pyridine-borane complex, the ν₁ and ν₆ₐ modes shift to higher energy. nih.gov

The butyl chain introduces vibrations associated with C-H stretching, bending, and rocking, as well as C-C stretching modes. The C-H stretching vibrations of the methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ region. The conformational flexibility of the butyl chain (e.g., gauche vs. anti conformers) can lead to the appearance of different bands in the fingerprint region (below 1500 cm⁻¹), particularly in the C-C stretching and CH₂ rocking regions (720-950 cm⁻¹). By comparing spectra recorded in different phases (solid vs. solution) or at varying temperatures, specific conformers can often be identified.

The carbon-chlorine (C-Cl) stretching vibration is another key diagnostic band. For primary alkyl chlorides, this mode typically appears in the 650-750 cm⁻¹ region. Its exact position can be influenced by the conformation of the alkyl chain.

Raman and IR spectroscopy are complementary techniques. IR spectroscopy is particularly sensitive to polar bonds and is effective for observing vibrations like C-Cl and N-H stretching in pyridinium (B92312) salts. researchgate.net Raman spectroscopy, on the other hand, excels in detecting vibrations of non-polar, symmetric bonds, such as the pyridine ring breathing modes. researchgate.netrsc.org In the case of this compound, Raman spectroscopy would be particularly useful for analyzing the pyridine ring vibrations and the C-C backbone of the butyl chain, while IR would be more sensitive to the C-Cl bond and any potential hydrogen bonding interactions involving the pyridine nitrogen. researchgate.netnih.gov

A comparative analysis of the vibrational spectra of this compound and its derivatives or reaction intermediates can reveal subtle changes in molecular structure and bonding. For example, protonation or quaternization of the pyridine nitrogen would lead to significant shifts in the ring vibration frequencies, which are readily detectable by both IR and Raman spectroscopy. researchgate.net

Table 1: Typical Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| Pyridine Ring Breathing (ν₁) | 990 - 1010 | Raman (strong) | Sensitive to substitution and complexation. researchgate.netnih.gov |

| Trigonal Ring Breathing (ν₁₂) | 1025 - 1040 | Raman (strong), IR (medium) | Often used for normalization. researchgate.net |

| C-H in-plane bending | 1060 - 1250 | IR, Raman | Multiple bands observed. |

| Ring Stretching (ν₈ₐ, ν₈ᵦ) | 1570 - 1610 | IR, Raman (strong) | Sensitive to electronic effects on the ring. |

| C-H out-of-plane bending | 700 - 900 | IR (strong) | Characteristic of substitution pattern. |

| C-Cl Stretch (Alkyl) | 650 - 750 | IR (strong) | Position dependent on conformation. |

| N-H Stretch (Pyridinium) | 2800 - 3200 | IR (broad, strong) | Indicates protonation and hydrogen bonding. researchgate.net |

This table is a generalized representation based on data from various pyridine-containing compounds.

X-ray Crystallography of this compound Derivatives and Reaction Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, examining the crystallographic data of its derivatives and related pyridinium compounds provides critical insights into the factors governing their solid-state structures.

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. For a derivative of this compound, this would reveal the exact conformation of the butyl chain in the solid state and the geometry of the pyridine ring.

For example, in the crystal structure of a ferrocenophane derivative, III-13, X-ray crystallography unequivocally characterized the complex molecular structure, confirming the connectivity and stereochemistry of the molecule. acs.org Similarly, in studies of pyridinium-based zwitterions, X-ray diffraction confirmed the molecular structures and revealed that the compounds crystallize in specific forms, such as the zwitterionic form with a positively charged pyridinium nitrogen and a deprotonated carboxylate group. mdpi.com

The crystal packing, or the arrangement of molecules in the crystal lattice, is also elucidated. This arrangement is dictated by the molecule's shape and the energetic favorability of various intermolecular interactions. Pyridine-containing molecules often pack in ways that maximize stabilizing forces like hydrogen bonding and π-π stacking. researchgate.net For instance, in the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (a complex heterocyclic system containing a pyridine-like ring), the molecules pack in a triclinic crystal system with four molecules in the unit cell, indicating a dense and intricate packing arrangement. mdpi.com

Table 2: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Example: 4-Amino-5-indolyl-1,2,4-triazole-3-thione (a precursor to a pyridazine (B1198779) derivative) mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z (molecules/unit cell) | 8 |

This data is for an illustrative compound and not this compound.

The solid-state structure of a molecular crystal is governed by a hierarchy of non-covalent interactions. X-ray crystallography provides the geometric data necessary to identify and characterize these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. These interactions direct the formation of larger, ordered structures known as supramolecular assemblies.

Hydrogen Bonding: In derivatives of this compound, particularly if the pyridine nitrogen is protonated to form a pyridinium salt, hydrogen bonding would be a dominant directional force. The pyridinium N-H group can act as a strong hydrogen bond donor to anions (like Cl⁻) or other acceptor groups in the crystal. In co-crystals of carboxylic acids and pyridines, the robust acid-pyridine hydrogen bond is a frequently observed and reliable supramolecular synthon. rsc.orgacs.org

Halogen Bonding: The pyridine nitrogen can also act as a halogen bond acceptor, interacting with halogen atoms on neighboring molecules. mdpi.com This type of interaction, though generally weaker than hydrogen bonding, can play a significant role in directing crystal packing.

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic rings. These interactions, where the rings stack face-to-face or in an offset manner, are crucial for the stability of many aromatic compounds' crystal structures.

Supramolecular Assembly: The interplay of these various intermolecular forces leads to the formation of specific, repeating patterns or motifs in the crystal, known as supramolecular synthons. ias.ac.in These synthons, in turn, assemble into one-, two-, or three-dimensional networks. For example, zwitterionic pyridinium ligands have been shown to form extensive hydrogen-bonding networks, leading to distinct packing motifs and supramolecular topologies. mdpi.com In another example, a pyridine-based amphiphile was found to self-assemble into supramolecular nanotubes in water, with the structure of the nanotubes being influenced by intermolecular hydrogen bonds. nih.gov The study of these assemblies is a cornerstone of crystal engineering, which seeks to design new materials with desired properties based on an understanding of intermolecular interactions. ias.ac.in

Theoretical and Computational Chemistry Studies of 4 3 Pyridinyl Butyl Chloride

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. science.gov It offers a favorable balance between computational cost and accuracy, making it a standard tool for a variety of molecular investigations. acs.orgresearchgate.net

For 4-(3-Pyridinyl)butyl chloride, a DFT study would typically commence with geometry optimization . This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to its most stable structure. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or cc-pVDZ, are commonly employed for such optimizations of organic molecules. science.govchemrxiv.org The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the molecule's vibrational modes, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. researchgate.net A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. These calculated frequencies can be compared with experimental spectroscopic data for validation. core.ac.uk

Electronic structure analysis provides insights into the molecule's reactivity and properties. DFT calculations yield information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov Furthermore, calculations of properties like Mulliken charges or the molecular electrostatic potential (MEP) can reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Illustrative Data Table for DFT Analysis The following table illustrates the type of data that would be generated from a DFT study of this compound. Specific values are hypothetical as published data is unavailable.

| Parameter | Illustrative Calculated Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity. |

| Dipole Moment | ~2.5 Debye | A measure of the molecule's overall polarity. |

| C-Cl Bond Length | ~1.8 Å | The distance between the carbon and chlorine atoms. |

| Pyridine (B92270) N Charge | Negative | The partial charge on the nitrogen atom of the pyridine ring. |

Ab Initio Methods for High-Accuracy Energy and Reactivity Descriptors

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based on first principles without the inclusion of empirical parameters. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and properties, often referred to as "gold standard" benchmarks. chemrxiv.org

For this compound, high-accuracy ab initio calculations could be used to refine the energies obtained from DFT. researchgate.net They are particularly valuable for calculating precise reaction enthalpies, activation energies, and other reactivity descriptors. researchgate.netuchicago.edu These methods would provide a more rigorous understanding of the molecule's stability and its interactions, such as the anion-π interactions that might occur between the chloride ion and the pyridine ring in certain conformations or environments. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's reactivity and physical properties.

Exploration of Preferred Conformations and Rotational Barriers

Conformational analysis aims to identify the most stable conformers (local energy minima) and the energy barriers for rotation around single bonds. beilstein-journals.orgresearchgate.net For this compound, this would involve systematically rotating the dihedral angles of the C-C bonds in the butyl chain and the C-C bond connecting the chain to the pyridine ring.

Computational methods, primarily DFT, can be used to perform a potential energy surface (PES) scan. acs.org By calculating the energy for each rotational step, a profile of energy versus dihedral angle is generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion between conformers, defining the rotational energy barriers. ethz.ch Such analysis would reveal whether the molecule prefers an extended (anti) or a folded (gauche) conformation and the energy required to switch between them. researchgate.net

Illustrative Table of Conformational Analysis This table illustrates potential findings from a conformational analysis. The conformers and energies are hypothetical.

| Conformer | Dihedral Angle (Cpy-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 (Reference) | The butyl chain is extended away from the pyridine ring. |

| Gauche 1 | ~60° | +0.8 | The butyl chain is folded. |

| Gauche 2 | ~-60° | +0.8 | A mirror image of Gauche 1. |

| Eclipsed (TS) | ~0° | +4.5 | A high-energy transition state for rotation. |

Solvent Effects on Molecular Conformation and Reactivity through MD Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation would model this compound surrounded by a large number of solvent molecules (e.g., water) to simulate its behavior in solution. mdpi.comuni-regensburg.de

These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. researchgate.net By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, typically from nanoseconds to microseconds.

For this compound, MD simulations would reveal how interactions with the solvent affect its conformational preferences. nih.gov For example, in a polar solvent like water, conformations that maximize the exposure of the polar pyridine ring and the chloride atom might be favored. MD simulations can also provide insights into the dynamics of solvation shells around the molecule and are a precursor to calculating thermodynamic properties like the free energy of solvation. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net This involves modeling the entire reaction pathway from reactants to products, including the identification of any intermediates and, crucially, the transition state.

For a reaction involving this compound, such as a nucleophilic substitution at the carbon bonded to chlorine, computational modeling would be used to locate the transition state (TS) structure. ox.ac.ukumd.edu The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur. uleth.ca

Methods like DFT are used to calculate the geometry and energy of the transition state. researchgate.net The successful location of a TS is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that determines the reaction rate. uleth.ca By modeling different possible pathways (e.g., SN1 vs. SN2 mechanisms), computational chemists can predict which mechanism is more favorable under given conditions. researchgate.net

Elucidation of Reaction Mechanisms via Computational Energetic Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. The formation and subsequent reactions of this compound, which features a primary alkyl chloride, are amenable to such studies. Theoretical investigations typically focus on identifying transition states (TS), intermediates, and the corresponding activation energies to distinguish between possible reaction pathways, such as nucleophilic substitution (SN1 and SN2) mechanisms.

For instance, studies on the solvolysis of related alkyl chlorides like tert-butyl chloride have utilized DFT calculations to model reaction paths in the presence of solvent molecules. researchgate.net These studies compute the energetic profiles for stepwise (SN1-like) versus concerted (SN2-like) mechanisms, revealing the influence of solvent clusters on the stabilization of intermediates and transition states. researchgate.net Similarly, the reaction pathways for nucleophilic substitution on other heterocyclic systems have been investigated, comparing different stereochemical outcomes and the feasibility of intramolecular versus intermolecular attacks. uv.es

In the context of this compound, DFT calculations could be employed to model its synthesis or its reaction with a nucleophile. Researchers would typically use a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31+G**) to optimize the geometries of reactants, products, and any proposed intermediates and transition states. researchgate.netresearchgate.net The calculated Gibbs free energy changes (ΔG) would then allow for the construction of a reaction energy profile. This profile would reveal the rate-determining step and the kinetic feasibility of competing mechanisms, such as the direct displacement of the chloride by a nucleophile (SN2) versus the formation of a carbocation intermediate (SN1).

Table 1: Illustrative Computational Approach for Reaction Mechanism Analysis

| Computational Step | Methodology | Objective | Expected Outcome for this compound |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the lowest energy structure for reactants, products, and intermediates. | Optimized 3D coordinates and electronic energies. |

| Transition State Search | e.g., Berny algorithm, QST2/3 | Locate the saddle point on the potential energy surface connecting reactants and products. | Geometry of the transition state and its associated energy barrier. |

| Frequency Calculation | DFT (same level of theory) | Confirm stationary points (minima or first-order saddle points) and obtain zero-point vibrational energies. | One imaginary frequency for a TS, confirming it connects reactant and product states. |

| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Trace the minimum energy path from the TS to the connected reactant and product. | Confirmation that the identified TS correctly links the intended species on the reaction coordinate. |

Prediction of Kinetic and Thermodynamic Parameters for Key Steps

Beyond mechanistic pathways, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters. High-level quantum chemical methods can provide accurate values for enthalpies of formation (ΔfH°), reaction enthalpies (ΔrH°), and Gibbs free energies (ΔG), which govern the stability and spontaneity of reactions.

A relevant example is the detailed thermochemical study of the synthesis of 1-butylpyridinium (B1220074) chloride ([C4Py][Cl]), an isomer of a potential precursor to the target molecule, formed from pyridine and 1-butyl chloride. researchgate.netresearchgate.net In that work, Differential Scanning Calorimetry (DSC) was used to experimentally determine the enthalpy of the liquid-phase reaction. researchgate.netresearchgate.net These experimental results were combined with high-level G3MP2 quantum chemical calculations to establish a comprehensive and reliable set of thermodynamic data, including the gas-phase reaction enthalpy and the enthalpy of vaporization for the resulting ionic liquid. researchgate.net

For the synthesis of this compound, a similar integrated experimental and computational approach could be applied. The enthalpy of reaction for its formation could be predicted using DFT calculations, and kinetic parameters such as activation energy (Ea) could be derived from the calculated energy barrier of the rate-determining transition state. researchgate.net These parameters are crucial for optimizing reaction conditions like temperature and reaction time.

Table 2: Thermodynamic Data for the Analogous Reaction: Pyridine + 1-Butyl Chloride → [C4Py][Cl]

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Reaction Enthalpy (liquid phase), ΔrH°m(liq) | -76.5 ± 1.4 kJ·mol⁻¹ | Differential Scanning Calorimetry (DSC) | researchgate.netresearchgate.net |

| Reaction Enthalpy (gas phase), ΔrH°m(g) | -94.6 ± 2.0 kJ·mol⁻¹ | Quantum Chemistry (G3MP2) | researchgate.net |

| Vaporization Enthalpy of [C4Py][Cl], ΔglH°m(298.15 K) | 171 ± 2 kJ·mol⁻¹ | Combination of DSC and Quantum Chemistry | researchgate.net |

Note: The data presented is for the synthesis of the ionic liquid 1-butylpyridinium chloride, a structural isomer of the product formed from pyridine and this compound itself. The methodologies are directly applicable to the title compound.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for structure verification and the interpretation of experimental results. The process involves optimizing the molecule's geometry and then calculating the vibrational frequencies (for IR) and nuclear magnetic shielding constants (for NMR) at a specific level of theory, often DFT. uctm.eduacs.org

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental IR spectra. acs.org For NMR, the computed isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, DFT calculations could predict the characteristic IR absorption bands for the pyridine ring vibrations, C-H stretching of the alkyl chain, and the C-Cl stretch. Likewise, the ¹H and ¹³C NMR chemical shifts for each unique hydrogen and carbon atom in the molecule can be calculated. These theoretical spectra can then be compared directly with experimental data to confirm the molecular structure. uctm.eduresearchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Pyridine Derivative

| Spectroscopic Feature | Mode/Assignment | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | Aromatic C-H stretch | ~3100 cm⁻¹ (scaled) | 3050-3150 cm⁻¹ |

| Aliphatic C-H stretch | ~2950 cm⁻¹ (scaled) | 2850-2960 cm⁻¹ | |

| Pyridine Ring C=N/C=C stretch | ~1600 cm⁻¹ (scaled) | 1580-1610 cm⁻¹ | |

| ¹H NMR (ppm) | Pyridine H (ortho to N) | ~8.5 ppm | 8.4-8.6 ppm |

| Pyridine H (other) | ~7.3-7.8 ppm | 7.2-7.9 ppm | |

| -CH₂-Cl | ~3.6 ppm | 3.5-3.7 ppm | |

| ¹³C NMR (ppm) | Pyridine C (ortho to N) | ~150 ppm | 148-152 ppm |

| -CH₂-Cl | ~45 ppm | 43-46 ppm |

Note: The values are representative and based on typical results for pyridine-containing alkyl halides. Specific values for this compound would require dedicated computation.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

In the solid state, the arrangement of molecules into a crystal lattice is governed by a network of intermolecular interactions. Understanding these forces is key to crystal engineering and predicting the physical properties of a material. Computational tools, especially Hirshfeld surface analysis, are exceptionally useful for visualizing and quantifying the various intermolecular contacts within a crystal. uctm.edusemanticscholar.org

For this compound, several types of intermolecular interactions are expected to dictate its self-assembly. These include:

Hydrogen Bonds: The pyridine nitrogen can act as a hydrogen bond acceptor, while the C-H groups of the butyl chain and the pyridine ring can act as weak hydrogen bond donors. C-H···N and C-H···Cl interactions are likely to be significant in the crystal packing. semanticscholar.org

π-π Stacking: The aromatic pyridine rings can stack on top of each other, a common stabilizing interaction in aromatic compounds.

C-H···π Interactions: The hydrogen atoms of the alkyl chain can interact favorably with the electron-rich face of the pyridine ring of a neighboring molecule. semanticscholar.org

Hirshfeld surface analysis maps these close contacts onto a 3D surface around the molecule. The resulting 2D fingerprint plots provide a quantitative summary of each type of interaction, showing the proportion of the surface involved in specific contacts (e.g., H···H, C···H, N···H). This analysis reveals the most significant interactions responsible for the supramolecular architecture. uctm.edu

Table 4: Predicted Key Intermolecular Contacts for this compound and Their Role in Self-Assembly

| Interaction Type | Description | Expected Contribution to Crystal Packing |

|---|---|---|

| C-H···Cl | A weak hydrogen bond between an alkyl or aromatic C-H and the electronegative chlorine atom. | Plays a significant role in linking molecules into chains or layers. |

| C-H···N | A weak hydrogen bond between a C-H group and the lone pair of the pyridine nitrogen. | Contributes to the formation of specific directional motifs in the crystal lattice. |

| π-π Stacking | Interaction between the aromatic rings of two adjacent pyridine moieties. | Important for creating stacked columnar structures and overall crystal stability. |

| van der Waals forces | Non-specific attractive forces, particularly from H···H contacts of the butyl chains. | Contribute significantly to the overall lattice energy and efficient space-filling. |

Applications of 4 3 Pyridinyl Butyl Chloride As a Versatile Synthetic Building Block Non Biological Focus

Precursor in the Synthesis of Pyridinyl-Functionalized Polymers and Materials

The dual functionality of 4-(3-Pyridinyl)butyl chloride allows it to be a key starting material for monomers used in the synthesis of specialized polymers. The pyridine (B92270) moiety can be incorporated into the polymer backbone to impart specific properties such as thermal stability, conductivity, and metal-coordination capabilities, while the chlorobutyl chain provides a reactive handle for polymerization or further functionalization.

Development of Monomers for Polymerization (e.g., polybenzimidazoles, poly(pyridine vinylene))

Polybenzimidazoles (PBIs): Pyridine-containing polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. benicewiczgroup.comresearchgate.net The synthesis of these polymers typically involves the polycondensation of a tetraamine (B13775644) with a pyridine dicarboxylic acid. benicewiczgroup.comresearchgate.net The 3-pyridylbutyl group of this compound can be chemically transformed into the necessary dicarboxylic acid monomer. A standard synthetic route involves the oxidation of the alkyl side chain. For instance, alkylpyridines can be oxidized to pyridine carboxylic acids using strong oxidizing agents in the presence of transition metal catalysts. google.comepo.org The resulting pyridine-3,5-dicarboxylic acid (dinicotinic acid) is a well-known monomer for PBI synthesis. nih.govwikipedia.org

The general polymerization reaction to form a pyridine-based PBI is shown below:

Table 1: Representative Polybenzimidazole Synthesis via Polycondensation

| Tetraamine Monomer | Dicarboxylic Acid Monomer | Polymerization Conditions | Resulting Polymer |

|---|---|---|---|

| 3,3′,4,4′-Tetraaminobiphenyl (TAB) | Pyridine-3,5-dicarboxylic acid | Polyphosphoric acid (PPA), high temperature (e.g., >150°C) | Poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole) with pyridine linkage |

This table illustrates the general components for synthesizing pyridine-based PBIs. The dicarboxylic acid monomers can be conceptually derived from precursors like this compound through oxidation and other functionalization steps.

Poly(pyridine vinylene) (PPV): Poly(arylene vinylene)s are a class of conjugated polymers investigated for their optoelectronic properties. The incorporation of a pyridine ring into the polymer backbone, creating poly(pyridine vinylene), can tune these properties. The synthesis of such polymers can be achieved through various cross-coupling reactions, such as the Heck or Stille coupling. mit.edu For this, a monomer with a vinyl group attached to the pyridine ring is required. This compound can serve as a precursor to such a monomer. For example, dehydrohalogenation of the chlorobutyl chain can introduce a double bond, and subsequent modifications could lead to a vinylpyridine derivative suitable for polymerization. youtube.com Alternatively, the Heck coupling procedure itself can involve the reaction of a dihalopyridine with a divinyl compound, or a vinylated pyridine with a dihaloarene. mit.edu The conversion of this compound into a suitable dihalo- or divinyl-monomer is a feasible synthetic transformation.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridyl-containing molecules highly sought-after ligands for the synthesis of these materials. mdpi.comd-nb.inforesearchgate.net

This compound can be used to synthesize more complex, bespoke ligands for MOF construction. The reactive chloro group can be substituted by various nucleophiles to attach other coordinating groups, creating multidentate ligands. For example, reaction with a phenol (B47542) or another heterocyclic amine can yield a ligand with both pyridyl and other donor sites, allowing for the formation of intricate and functional MOF architectures. The flexibility of the butyl chain can also influence the final topology and porosity of the framework. researchgate.net A general strategy involves synthesizing a ligand such as a bipyridyl derivative or a pyridyl-functionalized carboxylate, which is then reacted with a metal salt under solvothermal conditions to form the MOF. mdpi.comresearchgate.net

Role in the Synthesis of Specialty Chemicals and Advanced Intermediates

Beyond polymers, this compound is a key intermediate for synthesizing a range of specialty chemicals, particularly complex heterocyclic systems and functional organic molecules for materials science applications. Its value lies in its ability to participate in cyclization reactions and to serve as a scaffold for building larger, functional architectures.

Construction of Complex Heterocyclic Systems via Cyclization Reactions

The structure of this compound is ideally suited for intramolecular cyclization reactions to form fused heterocyclic systems. A powerful and widely used method for constructing nitrogen-fused heterocycles is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides. researchgate.netorganic-chemistry.org

The synthesis begins with the quaternization of the pyridine nitrogen of this compound with an activating group, for example, one containing an electron-withdrawing moiety like a phenacyl or ester group. Treatment of the resulting pyridinium salt with a base generates a pyridinium ylide. This highly reactive intermediate can then undergo an intramolecular reaction where the ylide dipoles attacks the alkyl chloride at the end of the butyl chain. This sequence of reactions leads to the formation of indolizine (B1195054) derivatives, a class of heterocyclic compounds with applications in materials and medicinal chemistry. rsc.orgrsc.orgacs.org The length of the alkyl chain dictates the size of the newly formed ring fused to the indolizine core.

An example of an intramolecular cycloaddition pathway is outlined below:

Quaternization: Reaction of this compound with an α-halo ketone (e.g., phenacyl bromide) to form a pyridinium salt.

Ylide Formation: Deprotonation of the pyridinium salt with a base (e.g., triethylamine) to generate the pyridinium ylide.

Intramolecular Cyclization: The ylide attacks the terminal chloride of the butyl chain, leading to ring closure and the formation of a complex, fused heterocyclic system. rsc.org

This strategy provides a modular approach to complex scaffolds, as the nature of the activating group and the length and functionality of the alkyl chain can be varied to produce a library of diverse heterocyclic compounds.

Utility in the Synthesis of Functional Organic Molecules for Materials Science

The pyridinium salts derived from this compound are not just intermediates for cyclization; they are themselves a class of functional organic molecules. Pyridinium salts are known to form the core structure of various functional dyes. acs.orgscientific.netnih.gov By choosing an appropriate quaternizing agent, the electronic properties of the resulting pyridinium cation can be tuned. For instance, creating styryl pyridinium dyes by condensing a quaternized pyridyl compound with an aromatic aldehyde can lead to molecules with strong fluorescence and non-linear optical properties. The butyl chain can be used to improve solubility in organic media or to anchor the dye to a surface or polymer backbone.

Table 2: Synthesis of Pyridinium-Based Functional Molecules

| Starting Pyridine | Reagent(s) | Product Class | Potential Application |

|---|---|---|---|

| This compound | 1. Quaternizing agent (e.g., CH₃I) 2. Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) 3. Base catalyst | Styryl Pyridinium Dye | Fluorescent probes, Nonlinear optics |

Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives

The reactivity of this compound also allows for its conversion into novel reagents and catalysts for organic synthesis.

A significant application is in the field of ionic liquids. Ionic liquids are salts with low melting points that are explored as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. mdpi.com Pyridinium-based ionic liquids can be readily synthesized by the N-alkylation of a pyridine. nih.govrsc.org Reacting this compound with another alkyl halide would result in a di-cationic ionic liquid, or the chloro-group could be replaced first before N-alkylation to generate a functionalized pyridinium ionic liquid. These ionic liquids have been shown to be effective catalysts for a variety of organic transformations, including condensation reactions and multicomponent reactions. consensus.appnih.govtandfonline.comalfa-chemistry.com

Furthermore, derivatives of this compound can be transformed into advanced cross-coupling reagents. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it often faces challenges with certain heterocyclic substrates like 2-substituted pyridines. rsc.org Pyridine sulfinates have emerged as highly effective nucleophilic coupling partners that overcome many of these limitations. rsc.orgrsc.orgacs.org It is synthetically feasible to convert the chlorobutyl group of this compound into a sulfinate salt. This would create a novel bifunctional reagent possessing both a pyridyl group and a reactive sulfinate, which could be employed in palladium-catalyzed cross-coupling reactions to build complex molecular architectures.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) stands as a versatile and powerful tool for the analysis of non-volatile compounds like 4-(3-Pyridinyl)butyl chloride. medwinpublishers.com It is widely employed for both purity assessment of the final product and for real-time monitoring of the reaction progress. nih.govresearchgate.netacs.orgmcgill.ca

The purity profiling of pyridine (B92270) derivatives by HPLC involves the development of stability-indicating methods that can separate the main compound from any impurities or degradation products. medwinpublishers.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used mode, where a non-polar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net The selection of the column, mobile phase composition, and detector wavelength are critical parameters that need to be optimized for achieving a good separation. researchgate.netptfarm.pl Validation of the HPLC method is essential and typically includes the evaluation of parameters such as linearity, precision, accuracy, selectivity, and robustness to ensure reliable and accurate results. researchgate.netresearchgate.net

During the synthesis of this compound, HPLC can be utilized to monitor the disappearance of starting materials and the formation of the product over time. nih.govacs.orgmcgill.ca This allows for the determination of the reaction endpoint, optimization of reaction conditions, and minimization of byproduct formation. researchgate.net Automated HPLC systems can even be used for unattended reaction monitoring, providing highly reproducible and accurate reaction profiles. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Typical Conditions |

| Column | Octadecyl (C18) silica (B1680970) gel, 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 2-3) |

| Detection | UV at 239 nm or 256 nm researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

This table presents a generalized set of HPLC conditions based on literature for similar compounds. researchgate.net Actual conditions would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can be invaluable for identifying volatile impurities and byproducts that may not be easily detected by HPLC.

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. ajrconline.orgepa.gov

For quantitative analysis, a specific ion characteristic of the analyte is monitored. Derivatization is a common strategy in GC-MS to improve the volatility and thermal stability of analytes, as well as to enhance their chromatographic properties and detection sensitivity. jfda-online.com For instance, analytes with active hydrogen atoms, such as those that could be present as impurities in a synthesis, are often derivatized. jfda-online.com

Table 2: Potential Byproducts in the Synthesis of this compound and their Analysis by GC-MS

| Potential Byproduct | Rationale for Formation | Potential GC-MS Application |

| Unreacted starting materials | Incomplete reaction | Quantitative analysis to determine reaction completion. |

| Isomeric impurities | Side reactions or impurities in starting materials | Separation and identification based on different retention times and mass spectra. |

| Elimination products (e.g., butenylpyridines) | Base-induced elimination of HCl | Identification of characteristic fragments and determination of relative abundance. |

Capillary Electrophoresis for High-Resolution Separation and Chiral Purity Determination (if applicable to enantiomeric derivatives)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This method is particularly advantageous due to its high efficiency, short analysis time, and low sample and reagent consumption. researchgate.net

For a compound like this compound, which is achiral, standard Capillary Zone Electrophoresis (CZE) can be used for purity analysis. usp.org However, if chiral derivatives of this compound were to be synthesized, CE would become an indispensable tool for determining their enantiomeric purity. google.com

Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netnih.gov The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities in the electric field. nih.gov The optimization of separation conditions, such as the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature, is crucial for achieving baseline resolution of the enantiomers. nih.govresearchgate.net

Table 3: Parameters for Chiral Capillary Electrophoresis of Pyridine Derivatives

| Parameter | Typical Conditions |

| Chiral Selector | β-cyclodextrin or its derivatives (e.g., HP-β-CD, CM-β-CD) nih.govresearchgate.net |

| Background Electrolyte | Phosphate buffer at a specific pH (e.g., pH 3.0) nih.gov |

| Applied Voltage | +25 kV nih.gov |

| Capillary Temperature | 15°C nih.gov |

| Detection | UV at a suitable wavelength (e.g., 238 nm) nih.gov |

This table provides an example of conditions used for the chiral separation of a pyridine-containing compound. nih.gov These would need to be adapted and optimized for specific enantiomeric derivatives of this compound.

Advanced Titration Techniques for Functional Group Quantification

Titration is a classic analytical technique that can be adapted for the quantification of specific functional groups within a molecule. For this compound, titration methods can be employed to determine the concentration of the alkyl halide functional group or the basic pyridine nitrogen.

One approach for the quantification of the alkyl chloride is a precipitation titration. This method involves the reaction of the chloride with a titrant that forms an insoluble precipitate. For example, a solution of silver nitrate (B79036) can be used to titrate the chloride ions, forming a precipitate of silver chloride. solubilityofthings.com The endpoint of the titration can be detected potentiometrically or with an indicator. indiana.edu

Potentiometric titration can also be used to quantify the basic pyridine nitrogen. In this method, the sample is dissolved in a suitable solvent and titrated with a standard acid solution. acs.org The change in potential is monitored as the titrant is added, and the equivalence point is determined from the resulting titration curve. To avoid interference from other basic or acidic impurities, specific reaction conditions or the use of masking agents may be necessary. acs.org For sparingly water-soluble pyridine derivatives, spectrophotometric titration offers a powerful alternative, where changes in the UV absorption spectrum are monitored during a pH-metric titration to determine the pKa and concentration. psu.edunih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Pyridinyl)butyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 3-pyridinemethanol with 1,4-dichlorobutane under anhydrous conditions in the presence of a base (e.g., NaH) can yield the target compound. Optimization involves controlling stoichiometry (1:1.2 molar ratio), temperature (reflux at 80–100°C), and solvent polarity (THF or DMF). Monitoring via TLC or GC-MS ensures reaction completion .

- Key Considerations : Impurities like Tirofiban intermediates (e.g., 4-(4-Chlorobutyl)pyridine hydrochloride) may form during synthesis, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and dispose via certified chemical waste services .

- Key Considerations : The compound’s chloride group makes it moisture-sensitive; pre-dry glassware and solvents (e.g., molecular sieves for THF) to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows pyridinyl protons as a multiplet (δ 8.5–7.2 ppm) and butyl chain signals (δ 1.6–1.8 ppm for CH₂Cl).

- FT-IR : C-Cl stretch at ~650–750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 186.1 .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The butyl chain adopts a gauche or anti conformation, impacting steric accessibility. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts energy barriers for rotation (~5–8 kcal/mol). Experimental validation via X-ray crystallography (as seen in similar tetrahydroisoquinoline chlorides) reveals extended trans conformations that favor SN2 mechanisms .

- Key Considerations : Solvent polarity (e.g., DMSO vs. toluene) modulates conformational stability, affecting reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for pyridinyl chloride derivatives?

- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials) or assay conditions. For example:

- HPLC Purity Checks : Use C18 columns (acetonitrile/water + 0.1% TFA) to confirm >95% purity.